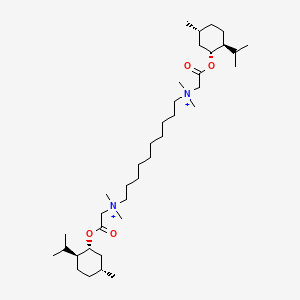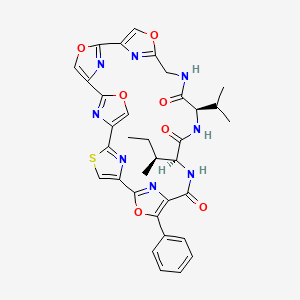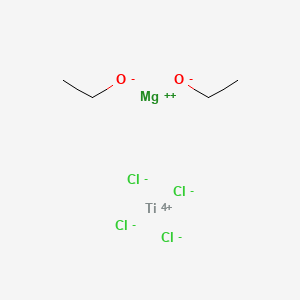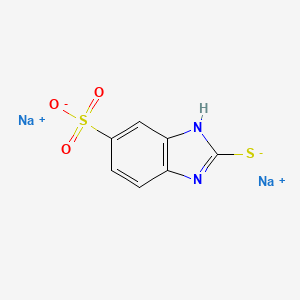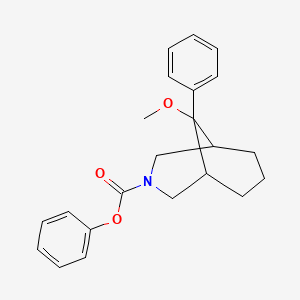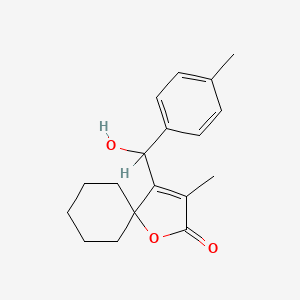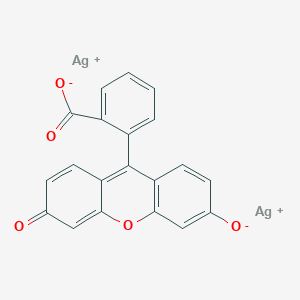
Fluorescein silver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescein silver is a compound that combines the properties of fluorescein, a widely used fluorescent dye, with silver, known for its antimicrobial and catalytic properties. This combination results in a compound with unique optical and chemical characteristics, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorescein silver can be synthesized by reacting fluorescein with silver nitrate in an aqueous medium. The reaction typically involves dissolving fluorescein in a suitable solvent, such as ethanol or water, and then adding a solution of silver nitrate. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve more sophisticated techniques to ensure high purity and yield. Methods such as controlled precipitation, solvent extraction, and recrystallization are commonly employed. Additionally, the use of stabilizing agents and surfactants can help in achieving a consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Fluorescein silver undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states of silver, which can alter its fluorescence properties.
Reduction: The compound can be reduced to metallic silver, which may affect its optical characteristics.
Substitution: this compound can participate in substitution reactions where the silver ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Metal salts like copper sulfate and zinc chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of silver oxide and other silver compounds.
Reduction: Formation of metallic silver.
Substitution: Formation of metal-fluorescein complexes with different metal ions.
Scientific Research Applications
Fluorescein silver has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying chemical reactions.
Biology: Employed in bio-imaging and as a marker for tracking cellular processes.
Medicine: Utilized in diagnostic imaging and as an antimicrobial agent in wound dressings.
Industry: Applied in the development of sensors and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of fluorescein silver involves its ability to interact with biological molecules and metal ions. The fluorescence properties of fluorescein allow it to act as a probe, while the silver component provides antimicrobial activity. The compound can bind to specific molecular targets, such as proteins and nucleic acids, and participate in redox reactions, leading to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: A widely used fluorescent dye with applications in bio-imaging and chemical sensing.
Silver Nanoparticles: Known for their antimicrobial properties and used in various medical and industrial applications.
Rhodamine B: Another fluorescent dye with similar applications to fluorescein but different spectral properties.
Uniqueness of Fluorescein Silver
This compound combines the fluorescence properties of fluorescein with the antimicrobial and catalytic properties of silver, making it a unique compound with multifunctional capabilities. This combination allows for simultaneous imaging and antimicrobial action, which is not possible with fluorescein or silver nanoparticles alone.
Properties
CAS No. |
25931-86-6 |
|---|---|
Molecular Formula |
C20H10Ag2O5 |
Molecular Weight |
546.0 g/mol |
IUPAC Name |
disilver;2-(3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H12O5.2Ag/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;;/h1-10,21H,(H,23,24);;/q;2*+1/p-2 |
InChI Key |
SHFAFEZLBIWABL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].[Ag+].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


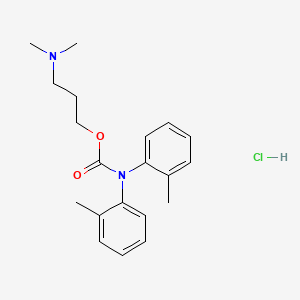

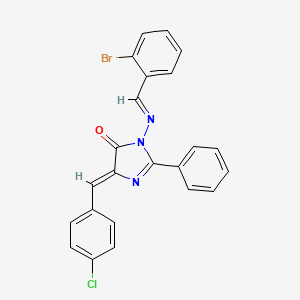

![Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate](/img/structure/B12772267.png)
